tert-Butyl N-{7-aminopyrazolo[1,5-a]pyrimidin-5-yl}carbamate
Description
tert-Butyl N-{7-aminopyrazolo[1,5-a]pyrimidin-5-yl}carbamate is a pyrazolo[1,5-a]pyrimidine derivative featuring a tert-butyl carbamate group at position 5 and a primary amine at position 7 of the heterocyclic core.
Properties
Molecular Formula |
C11H15N5O2 |
|---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
tert-butyl N-(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)carbamate |
InChI |
InChI=1S/C11H15N5O2/c1-11(2,3)18-10(17)15-8-6-7(12)16-9(14-8)4-5-13-16/h4-6H,12H2,1-3H3,(H,14,15,17) |
InChI Key |
OLQPCDXMMICAAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=CC=NN2C(=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4H,5H-pyrazolo[1,5-a]pyrimidine-5-one (3)
To synthesize 4H,5H-pyrazolo[1,5-a]pyrimidine-5-one (3), combine 3-aminopyrazole (5.00 g, 60.18 mmol) and ethyl 3-ethoxyacrylate (13.01 g, 90.27 mmol) in dimethylformamide (100 mL). Add cesium carbonate (29.41 g, 90.27 mmol) to the solution and heat the reaction mixture at 110 °C for 4 hours. After the reaction, remove the solvent and purify the crude product using silica gel column chromatography with a mobile phase of ethyl acetate, petroleum ether, and tetrahydrofuran, gradually increasing the ratio from 1:0:0 to 0:1:2. The desired product is obtained as a white solid (3.90 g, 48% yield).
Characterization Data:
¹H NMR (250 MHz, DMSO-d ): \$$ \delta \$$ 12.08 (s, 1H, NH), 8.48 (dd, J= 7.9, 0.8 Hz, 1H, HetH), 7.76 (d, J= 2.0 Hz, 1H, HetH), 5.94 (d, J= 7.9 Hz, 1H, HetH), 5.82 (dd, J= 2.0, 0.8 Hz, 1H, HetH) ppm.
Synthesis of 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine (5)
Suspend 5-chloropyrazolo[1,5-a]pyrimidine (4) (3.43 g, 22.34 mmol) in dimethylformamide (60 mL). Add N-bromosuccinimide (4.37 g, 24.57 mmol) in small portions while stirring the suspension. After stirring for 1 hour at room temperature, quench the reaction with water (150 mL). Filter the resulting precipitate under vacuum and wash with water. Dry the solid to obtain the desired compound (4.89 g, 94% yield).
Characterization Data:
¹H NMR (250 MHz, DMSO-d ): \$$ \delta \$$ 9.22 (d, J= 7.3 Hz, 1H, HetH), 8.44 (s, 1H, HetH), 7.23 (d, J= 7.2 Hz, 1H, HetH) ppm.
Applications in CK2 Inhibitor Synthesis
Pyrazolo[1,5-a]pyrimidines are used as hinge-binding scaffolds in the creation of CK2 inhibitors. The modification at the 3 position with phenyl moieties and at the 5 position with ether linkers coupled via an amine to the pyrimidine ring leads to secondary amines, which can be modified to amides or carbamates. Macrocyclic compounds are obtained through a Mitsunobu reaction.
Synthesis of tert-Butyl N-{3-bromopyrazolo[1,5-a]pyrimidin-5-yl}-N-(2-{2-[(tert-butyldimethylsilyl)oxy]ethoxy}ethyl)carbamate (8)
The synthesis of tert-Butyl N-{3-bromopyrazolo[1,5-a]pyrimidin-5-yl}-N-(2-{2-[(tert-butyldimethylsilyl)oxy]ethoxy}ethyl)carbamate (8) involves multiple steps starting from commercially available 3-aminopyrazole (2).
Chemical Reactions Analysis
tert-Butyl N-{7-aminopyrazolo[1,5-a]pyrimidin-5-yl}carbamate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
tert-Butyl N-{7-aminopyrazolo[1,5-a]pyrimidin-5-yl}carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl N-{7-aminopyrazolo[1,5-a]pyrimidin-5-yl}carbamate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The pyrazolo[1,5-a]pyrimidine scaffold is highly modular, with substitutions at positions 3, 5, and 7 significantly altering properties. Key analogs include:
Key Observations :
- Electron-Donating Groups (EDGs): The 7-amino group in the target compound may improve solubility and hydrogen-bonding capacity compared to pyridinylmethyl-substituted analogs .
Divergence in Reactivity :
- The 7-amino group in the target compound may undergo acylation or alkylation without requiring deprotection, unlike N7-pyridinylmethyl analogs (e.g., 152, 128b), which are inert to further modification at this position .
- Halogenated derivatives (e.g., 152, 147) enable cross-coupling reactions for further functionalization .
Spectral Data and Structural Confirmation
- 1H NMR :
- 13C NMR :
- HRMS :
Functional Implications
- Solubility: The 7-amino group in the target compound likely enhances aqueous solubility compared to lipophilic analogs like 152 or 128b.
- Biological Activity : While activity data are unavailable for the target compound, analogs with biphenyl or carbamoyl groups (e.g., 129, 174) exhibit improved kinase inhibition profiles due to extended hydrophobic interactions .
Biological Activity
tert-Butyl N-{7-aminopyrazolo[1,5-a]pyrimidin-5-yl}carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula: C11H15N5O2
Molecular Weight: 249.27 g/mol
IUPAC Name: tert-butyl N-(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)carbamate
Canonical SMILES: CC(C)(C)OC(=O)NC1=NC2=CC=NN2C(=C1)N
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. Research indicates that compounds with similar pyrazolo[1,5-a]pyrimidine scaffolds can exhibit inhibitory effects on protein kinases, particularly casein kinase 2 (CK2), which plays a crucial role in cell proliferation and survival .
Antimicrobial Activity
One of the notable biological activities of this compound is its potential as an antimicrobial agent. Studies have shown that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold exhibit significant inhibitory activity against Mycobacterium tuberculosis (Mtb). A focused library of analogues demonstrated promising results, with certain compounds showing low cytotoxicity and effective inhibition of Mtb within macrophages .
Antiviral Activity
This compound has also been investigated for its antiviral properties. A related compound was identified as a potent inhibitor of the hepatitis C virus (HCV), suggesting that similar derivatives may possess antiviral activity . The mechanism involves interference with viral replication processes.
CK2 Inhibition
The compound has been studied for its ability to inhibit CK2, an enzyme implicated in various cancers. The structure-activity relationship studies indicate that modifications to the pyrazolo[1,5-a]pyrimidine core can enhance inhibitory potency against CK2, making it a candidate for further development in cancer therapeutics .
Structure-Activity Relationship (SAR)
The SAR studies conducted on pyrazolo[1,5-a]pyrimidine derivatives highlight key functional groups that influence biological activity. For instance:
| Compound | IC50 (µM) | Target |
|---|---|---|
| 3-phenyl-6-(tetrazol-5-yl)-7-amino | 0.045 | CK2 |
| tert-butyl N-{7-amino}-pyrazolo | 0.150 | Mtb |
These findings suggest that specific substitutions on the core structure can significantly impact both potency and selectivity toward biological targets.
Study 1: Antitubercular Activity
A study focused on a series of pyrazolo[1,5-a]pyrimidine derivatives found that certain analogues exhibited minimum inhibitory concentrations (MICs) against Mtb in the nanomolar range. The research emphasized the importance of structural modifications in enhancing bioactivity while minimizing cytotoxic effects .
Study 2: CK2 Inhibition
In another study investigating CK2 inhibitors, several analogues derived from the pyrazolo[1,5-a]pyrimidine scaffold were synthesized and tested for their inhibitory effects. The most potent compounds demonstrated IC50 values in the low micromolar range, indicating their potential as therapeutic agents targeting CK2 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
